7-(4-Chlorophenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an allyl group, a chlorophenyl group, and a sulfanyl group
Preparation Methods
The synthesis of 1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the allyl group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with an allyl halide under basic conditions.
Incorporation of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrido[2,3-d]pyrimidine core reacts with a chlorophenyl derivative.
Addition of the sulfanyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug design.
Materials Science:
Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving sulfur-containing compounds and heterocyclic systems.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The allyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioether-containing heterocycles: Compounds with similar sulfanyl groups may exhibit comparable reactivity and biological activity.
Chlorophenyl-substituted heterocycles: These compounds have similar aromatic substituents, which can influence their interactions with biological targets.
The uniqueness of 1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its combination of functional groups and heterocyclic core, which provides a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C17H12ClN3O3S |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O3S/c1-2-7-21-14-13(15(22)20-17(21)25)11(16(23)24)8-12(19-14)9-3-5-10(18)6-4-9/h2-6,8H,1,7H2,(H,23,24)(H,20,22,25) |
InChI Key |
ASJAXPPKLIHGKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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